7-Ketocampesterol

Description

Contextualization of Phytosterols (B1254722) in Biological Systems

Phytosterols, or plant sterols, are a group of naturally occurring compounds that are structurally similar to cholesterol and are essential components of plant cell membranes. researchgate.netmdpi.com In plants, they play a crucial role in regulating membrane fluidity and permeability and serve as precursors for the biosynthesis of certain plant hormones. researchgate.netgatech.edu The most abundant phytosterols found in nature include β-sitosterol, campesterol (B1663852), and stigmasterol (B192456). researchgate.netnih.gov

From a human health perspective, phytosterols are recognized for their ability to lower serum cholesterol levels, which is a key factor in the prevention of cardiovascular diseases. nih.govacs.org This has led to their widespread use as functional ingredients in various food products. nih.gov Structurally, phytosterols resemble cholesterol but may have an additional methyl or ethyl group on their side chain, a feature that influences their biological activity. acs.orgpan.olsztyn.pl While they are structurally similar to cholesterol, their absorption in the human intestine is significantly lower. researchgate.net

Overview of Sterol Oxidation Products and their Significance in Research

Sterols, including both cholesterol and phytosterols, are susceptible to oxidation, a process that can be initiated by factors such as heat, light, and oxygen. researchgate.netslu.se This leads to the formation of a diverse group of compounds known as sterol oxidation products (SOPs), or oxysterols. dfg.deresearchgate.net The oxidation typically occurs on the sterol's B-ring, resulting in the formation of various derivatives, including keto-, hydroxy-, and epoxy-compounds. dfg.deresearchgate.netnih.gov

The significance of these oxidation products in research is multifaceted. Cholesterol oxidation products (COPs) have been extensively studied and linked to various health concerns, including atherogenic and inflammatory processes. dfg.deresearchgate.net This has prompted researchers to investigate the oxidation products of phytosterols (POPs), given their structural similarity to cholesterol and their increasing presence in the human diet through fortified foods. mdpi.comdfg.de Research into POPs is crucial for understanding their potential biological effects, which may differ from their parent compounds. researchgate.net Studies have indicated that POPs may possess cytotoxic and pro-inflammatory properties, and they have been detected in various food products and human tissues. nih.govresearchgate.netlibretexts.org

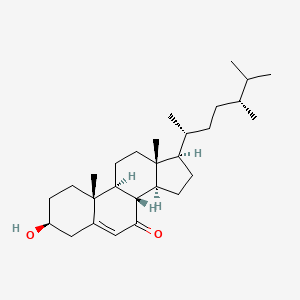

Definition and Structural Classification of 7-Ketocampesterol as a Specific Oxysterol

This compound is a specific type of phytosterol oxidation product. slu.se It is formed from the oxidation of campesterol, a common phytosterol. pan.olsztyn.pl The defining structural feature of this compound is the presence of a ketone group at the C-7 position of the campesterol steroid nucleus. slu.seslu.se This modification makes it a more polar compound compared to its parent sterol, campesterol. nih.gov

Structurally, it belongs to the class of 7-ketophytosterols, which are among the most prevalent POPs found in foods. researchgate.nethelsinki.fi The systematic name for this compound is (3β)-3-hydroxy-24-methylcholest-5-en-7-one. slu.se

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound is driven by several key factors. As a major oxidation product of campesterol, it is frequently found in foods that have undergone processing or heating, such as vegetable oils and fried products. pan.olsztyn.plresearchgate.net This widespread presence raises questions about human exposure and potential biological consequences.

Furthermore, research has suggested that this compound, along with other 7-ketophytosterols, may be associated with adverse health effects, including cytotoxicity and pro-inflammatory responses. nih.govacs.org Studies using cell models have shown that this compound can reduce cell proliferation and induce apoptosis. nih.govacs.org Its potential role in the development of atherosclerosis is also a significant area of investigation, as some studies suggest that POPs could be pro-atherogenic. researchgate.netlibretexts.orgsciopen.com Understanding the absorption, metabolism, and specific biological activities of this compound is therefore essential for a comprehensive safety assessment of phytosterol-enriched foods and for elucidating its role in human health and disease. sciopen.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C28H46O2 |

|---|---|

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-24,26,29H,7-15H2,1-6H3/t18-,19-,21+,22-,23+,24+,26+,27+,28-/m1/s1 |

InChI Key |

LTLKHSBYMNKWPF-KANLMKGOSA-N |

Isomeric SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Formation Pathways and Occurrence of 7 Ketocampesterol

Oxidative Generation Mechanisms of 7-Ketocampesterol

This compound, an oxidized derivative of the phytosterol campesterol (B1663852), is primarily formed through oxidative processes. These mechanisms are crucial in understanding its presence in various food products.

Autoxidation Pathways of Campesterol Leading to this compound Formation

The formation of this compound often begins with the autoxidation of campesterol, a process driven by a free radical chain reaction. aocs.org This reaction is facilitated by factors such as heat, light, oxygen, and the presence of free radical initiators or metal ions. aocs.org The oxidation of phytosterols (B1254722) like campesterol is believed to follow pathways similar to that of cholesterol. aocs.org The process initiates with the abstraction of a hydrogen atom from the allylic C7 position on the sterol ring. aocs.org This leads to the formation of peroxyl radicals, which then stabilize by forming various hydroperoxides. aocs.org The thermal decomposition of these hydroperoxides can yield this compound, along with other oxidized products like 7α-hydroxy and 7β-hydroxy derivatives. aocs.org

Influence of Thermal Processing on this compound Generation in Food Matrices

Thermal processing methods such as frying, baking, and sterilization are significant contributors to the formation of this compound in food. researchgate.nethgmolenaar.cominteresjournals.org During these processes, the high temperatures accelerate the autoxidation of campesterol present in food lipids. aocs.org For instance, during the frying of foods, the oxidation of sterols mainly occurs through the autoxidation pathway. aocs.org Studies have shown that the content of phytosterol oxidation products (POPs), including this compound, increases with heating time and temperature. nih.govresearchgate.net For example, pan frying has been observed to result in more phytosterol oxidation compared to deep frying. nih.gov The amount of this compound and other POPs formed is dependent on various factors, including the type of oil used, the food being processed, and the specific heating conditions (temperature and duration). aocs.orgnih.gov

Role of Lipid Peroxidation and Polyunsaturated Fatty Acids in this compound Formation

Lipid peroxidation, the oxidative degradation of lipids, plays a significant role in the formation of this compound. creative-proteomics.com This process is initiated by reactive oxygen species (ROS) reacting with polyunsaturated fatty acids (PUFAs), which are abundant in many vegetable oils. creative-proteomics.com The resulting lipid radicals and hydroperoxides can then participate in the oxidation of phytosterols like campesterol. aocs.org The free radicals generated during the peroxidation of PUFAs can accelerate the autoxidation of campesterol, leading to the formation of this compound and other oxidized derivatives. aocs.orgnih.gov Therefore, foods rich in PUFAs are more susceptible to the formation of POPs, including this compound, especially when subjected to conditions that promote lipid peroxidation, such as heating. aocs.org

Occurrence and Distribution of this compound in Diverse Samples

This compound has been identified in a variety of food products, particularly those that have undergone thermal processing or are enriched with phytosterols.

Presence in Vegetable Oils and Thermally Processed Food Products (e.g., Soybean Oil, Rapeseed Oil, Fried Products)

Vegetable oils, being a primary source of phytosterols, are a significant matrix for the occurrence of this compound. aocs.org While refined oils contain some level of phytosterol oxides, thermal processing like frying substantially increases their concentration. nih.gov For example, this compound has been detected in sunflower oil, and its levels, along with other campesterol oxides, increase during both pan-frying and deep-frying of products like French fries. nih.gov It is also found in other thermally processed foods such as potato crisps and ready-made fish products. researchgate.netsciopen.com The concentration of this compound in these products can vary widely depending on the processing conditions and the initial phytosterol content of the oil. researchgate.netnih.gov

| Food Product | Processing Method | Key Findings on this compound | Reference |

|---|---|---|---|

| Sunflower Oil | Pan-frying and Deep-frying | This compound was the main campesterol oxide in native sunflower oil. Its levels increased during frying. | nih.gov |

| French Fries | Frying | The phytosterol oxidation rate, including the formation of this compound, was higher in French fries compared to other tested products. | researchgate.net |

| Fish Fillets | Frying | Showed a higher rate of phytosterol oxidation compared to noodles and minced meats. | researchgate.net |

| Potato Crisps | Commercial Processing | Have been investigated for the presence of phytosterol oxidation products. | dfg.de |

| Enriched Product | Key Findings on this compound | Reference |

|---|---|---|

| Milk-based fruit juice, fruit juice, and milk beverages | This compound was detected in all tested beverages at all storage times and temperatures. It has been proposed as a potential marker for phytosterol oxidation during storage. | nih.govresearchgate.net |

| Phytosterol-enriched milk | The amount of this compound increased with heating. | core.ac.uk |

| Phytosterol-enriched spreads | Heating of liquid spreads for cooking and baking can increase the intake of phytosterol oxidation products. | dfg.de |

Endogenous Formation in Biological Systems and Tissues

The formation of this compound, an oxidized derivative of the plant sterol campesterol, can occur endogenously within biological systems. This process is of interest due to the structural similarity of phytosterols to cholesterol and their potential metabolic fates within the body.

Rat Liver Mitochondria

While direct enzymatic formation of this compound in rat liver mitochondria has not been definitively established in the available research, studies have shown that campesterol is a substrate for mitochondrial enzymes. Research on the side-chain hydroxylation of various sterols in rat liver mitochondria has demonstrated that campesterol undergoes metabolic transformation. Specifically, campesterol was found to be converted to 26-hydroxycampesterol in yields similar to the conversion of cholesterol to 26-hydroxycholesterol. nih.gov This indicates that campesterol enters the mitochondrial metabolic pathways and can be acted upon by mitochondrial enzymes. Although this particular study identified side-chain hydroxylation products rather than the 7-keto form, it confirms the presence and metabolic activity of campesterol within this cellular organelle. nih.gov Further research is needed to elucidate the specific pathways that might lead to the formation of this compound in the liver.

Broiler Thigh Muscle

The presence of this compound has been identified in the thigh muscle of broilers, particularly after heat processing. Studies have shown that phytosterols, including campesterol, present in broiler meat are susceptible to oxidation during cooking, leading to the formation of various phytosterol oxidation products (POPs), with 7-keto derivatives being among the most abundant.

In one study, the concentration of this compound in heat-processed broiler thigh muscle was measured in groups of broilers fed different diets. The results indicated that dietary supplementation with DL-Methionine (DLM) could influence the levels of this compound.

Concentrations of this compound in Heat-Processed Broiler Thigh Muscle

| Dietary Group | This compound (ng/g of muscle) |

|---|---|

| Control | 15.0 |

| DLM 1 | 14.0 |

| DLM 2 | 12.0 |

Data sourced from a study on the effects of DL-Methionine supplementation in broilers.

This data suggests that dietary components can modulate the oxidative processes that lead to the formation of this compound in muscle tissue during cooking. The study noted an inverse relationship between vitamin C concentrations in the muscle and the levels of POPs, suggesting that antioxidants can play a role in mitigating the formation of these compounds. dfg.de

Circulating Levels and Detection in Plasma and Serum

This compound is detectable in human plasma and serum, and its circulating levels have been quantified in various studies. The presence of this and other oxidized phytosterols in circulation is a result of their absorption from the diet and potential endogenous formation.

Analysis of plasma from participants in the Framingham Offspring Study provided data on the circulating levels of various oxyphytosterols. While a direct correlation between plasma campesterol and this compound was not observed, the study did establish baseline levels for this compound in a large cohort. innocua.net

Circulating Levels of this compound in Human Plasma

| Analyte | Concentration (ng/mL) |

|---|---|

| This compound | 3.28 ± 0.14 |

Data represents mean ± standard error of the mean from the Framingham Offspring Study. innocua.net

Other studies have also reported on the concentrations of this compound in human serum. For instance, research investigating the impact of consuming oxidized plant sterols found that postprandial levels of this compound did not significantly differ from the control group after a meal challenge, though other oxidized phytosterols were slightly increased. rsc.org The typical range for total plasma/serum phytosterol oxidation products (POPs) in individuals on habitual diets is reported to be between 10 and 33 nmol/L. rsc.org

The detection and quantification of this compound in plasma and serum are typically performed using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or GC-MS/MS. innocua.netnih.gov These methods allow for the accurate measurement of low concentrations of these compounds in complex biological matrices. The development of validated analytical methods has been crucial for understanding the prevalence and concentration of this compound and other oxidized sterols in human circulation. nih.gov

Advanced Analytical Methodologies for 7 Ketocampesterol Quantification and Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone of isolating 7-ketocampesterol from intricate mixtures, enabling its accurate measurement. Both gas and liquid phase chromatography are employed, each offering distinct advantages depending on the sample matrix and analytical objectives.

Gas Chromatography (GC) for this compound Isolation

Gas chromatography (GC) is a widely adopted technique for the separation and quantification of this compound. canada.ca A typical GC system utilizes a carrier gas (mobile phase) to move vaporized analytes through a column containing a stationary phase. libretexts.org The separation is based on the differential partitioning of compounds between the two phases. libretexts.org For the analysis of this compound, which is a sterol and not inherently volatile, a derivatization step is essential. This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. researchgate.net A common derivatization method is silylation, which converts the hydroxyl groups of the sterol into trimethylsilyl (B98337) (TMS) ethers. researchgate.net

The isolation process often begins with sample preparation, which may include cold saponification to release bound sterols, followed by liquid-liquid extraction and solid-phase extraction (SPE) to purify the analyte fraction from the sample matrix. researchgate.net The purified and derivatized sample is then injected into the GC system. The choice of the GC column's stationary phase is critical for achieving the desired separation. Non-polar columns are often used for the analysis of sterol derivatives. nih.gov The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. capes.gov.br

Liquid Chromatography (LC) Approaches for this compound Analysis

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), presents a powerful alternative to GC for the analysis of this compound. helsinki.fi A significant advantage of LC is that it can often be performed without the need for derivatization, which simplifies sample preparation and avoids potential artifacts from the derivatization process. helsinki.fi In LC, a liquid mobile phase carries the sample through a column packed with a stationary phase. torontech.com The separation is based on the interactions of the analytes with both phases. torontech.com

For this compound analysis, reversed-phase HPLC is commonly used, where the stationary phase is non-polar and the mobile phase is polar. This allows for the separation of various sterol oxides based on their polarity. unito.it The separated compounds are then detected as they elute from the column. torontech.com LC methods are particularly advantageous for analyzing thermolabile compounds or complex mixtures where derivatization might be problematic. helsinki.fi The choice of detector is crucial, with mass spectrometry (MS) being a highly specific and sensitive option for LC analysis of this compound. helsinki.fiunito.it

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Matrix Analysis

For exceptionally complex samples containing a multitude of compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comwikipedia.org This advanced technique employs two different GC columns connected in series by a modulator. sepsolve.comwikipedia.org The first column typically separates compounds based on their volatility, while the second, shorter column provides a rapid separation based on a different property, such as polarity. nih.govsepsolve.com

The modulator plays a crucial role by trapping small, sequential fractions of the effluent from the first column and then rapidly re-injecting them onto the second column. sepsolve.comwikipedia.org This process creates a two-dimensional chromatogram, where compounds are separated across a plane, providing much greater resolution of individual components. wikipedia.orgresearchgate.net This is particularly beneficial for resolving co-eluting peaks that would overlap in a one-dimensional separation, a common challenge in the analysis of phytosterol oxidation products in complex matrices like human plasma. researchgate.net The enhanced separation capacity of GC×GC leads to improved signal-to-noise ratios and more accurate quantification of trace-level compounds like this compound. sepsolve.com

Spectrometric Detection and Identification

Following chromatographic separation, spectrometric techniques are employed for the detection and structural confirmation of this compound. Mass spectrometry, in particular, is an indispensable tool for this purpose due to its high sensitivity and specificity.

Mass Spectrometry (MS) Applications in this compound Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. cambridge.org This information allows for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. In the context of this compound analysis, MS is used as a detector following chromatographic separation. researchgate.net

For identification, the mass spectrum of the analyte is compared to that of a known standard or to spectral libraries. The molecular ion peak ([M]+) and characteristic fragment ions are used for confirmation. For trimethylsilyl (TMS) ether derivatives of this compound analyzed by GC-MS, specific ions are monitored for quantification and confirmation. The high selectivity of MS allows for the detection of this compound even at very low concentrations in complex biological matrices. cambridge.org

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS for Sensitive and Selective Detection

The coupling of gas chromatography with mass spectrometry (GC-MS) is a robust and widely used method for the sensitive and selective detection of this compound. scispace.comedpsciences.org After separation by the GC column, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. researchgate.net The resulting mass spectrum provides a "fingerprint" of the molecule, allowing for its confident identification. researchgate.net For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, significantly increasing sensitivity and reducing background noise. edpsciences.org

For even greater selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed. scispace.comrestek.com In this technique, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. restek.com This process, known as selected reaction monitoring (SRM), provides a very high degree of specificity, minimizing interferences from the sample matrix and allowing for accurate quantification at very low levels. restek.com This is particularly valuable for analyzing this compound in complex biological samples where it may be present in trace amounts. scispace.com

Data Tables

Table 1: GC-MS Parameters for the Analysis of this compound TMS Ether

| Parameter | Value | Reference |

| Quantification Ion (m/z) | 486 | |

| Qualifier Ions (m/z) | 381, 487, 396 | |

| Retention Time (min) | ~38.033 | |

| Relative Retention Time | 1.570 (relative to 19-hydroxycholesterol) |

Table 2: Analytical Method Performance for this compound by GCxGC-MS

| Parameter | Value | Reference |

| Quantification Ion (m/z) | 486 | researchgate.net |

| First Dimension Retention Time (min) | 47.47 ± 0.07 | researchgate.net |

| Second Dimension Retention Time (s) | 3.11 ± 0.03 | researchgate.net |

| Limit of Detection (LOD) | 0.1 ng/mL | researchgate.net |

| Limit of Quantification (LOQ) | 0.3 ng/mL | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Direct Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the direct quantification of this compound in various complex matrices. eag.comlcms.cz This method combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, offering significant advantages over other analytical approaches. eag.com

One of the key benefits of LC-MS/MS is its ability to directly analyze this compound without the need for derivatization, a chemical modification step often required in gas chromatography. nih.govnih.gov This simplifies sample preparation, reduces the potential for analytical errors, and shortens analysis time. nih.gov The high specificity of tandem mass spectrometry, particularly when using multiple reaction monitoring (MRM), allows for the precise detection and quantification of this compound even at low concentrations and in the presence of interfering substances. lcms.czmdpi.com In the MRM process, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole, creating a highly selective analytical transition. eag.com

The sensitivity of modern LC-MS/MS systems can reach levels below one part per trillion for some compounds, making it an ideal technology for trace-level analysis. eag.com Furthermore, the use of stable isotope-labeled internal standards can ensure excellent reproducibility and accuracy in quantification. eag.com For instance, a study on the quantification of 7-ketocholesterol (B24107), a structurally similar compound, demonstrated excellent linearity within a range of 1 to 400 ng/ml and a low limit of quantification of 1 ng/ml using an LC-MS/MS method. nih.gov

Recent advancements in high-resolution accurate mass spectrometry (HRAMS) further enhance the capabilities of LC-MS for quantitative analysis. HRAMS provides high resolving power and mass accuracy, allowing for quantification based on the precursor ion and minimizing background interference, which is particularly beneficial for complex biological matrices. lcms.cz

Sample Preparation and Derivatization Strategies

Hydrolysis and Extraction Procedures for this compound

The accurate quantification of this compound often necessitates efficient sample preparation to isolate the analyte from the sample matrix. researchgate.net The initial and crucial steps in this process are typically hydrolysis and extraction. researchgate.net Since phytosterols (B1254722) and their oxidation products can exist in both free and esterified forms, a hydrolysis step is often required to release the sterol moiety from its esterified conjugates. researchgate.netresearchgate.net

Cold saponification is a commonly employed hydrolysis technique. This method involves treating the sample with a strong alkaline solution, such as potassium hydroxide (B78521) in methanol, at room temperature. This process effectively cleaves the ester bonds without the use of high temperatures, which could potentially lead to the degradation of the target analytes. Following saponification, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the unsaponifiable matter, which contains the free sterols and their oxidation products, including this compound. researchgate.net

For liquid-liquid extraction, organic solvents like hexane (B92381) or diethyl ether are used to partition the analytes from the aqueous phase. Multiple extractions are often performed to ensure a high recovery rate. Solid-phase extraction, on the other hand, utilizes a solid sorbent, such as silica (B1680970) gel, to selectively retain and then elute the compounds of interest, providing a cleaner extract. researchgate.net

In some applications, particularly with insect matrices, enzymatic hydrolysis using proteases like alcalase has been explored to break down the protein matrix and release embedded compounds. mdpi.com The choice of extraction and hydrolysis method can significantly impact the final analytical results, and therefore must be carefully selected and optimized based on the specific sample matrix. researchgate.netmdpi.com

Table 1: Example of a Hydrolysis and Extraction Protocol for Phytosterol Oxidation Products

| Step | Procedure | Purpose |

| 1. Saponification | The sample is mixed with a methanolic potassium hydroxide solution. | To hydrolyze esterified forms of sterols into their free forms. |

| 2. Extraction | The saponified mixture is extracted multiple times with an organic solvent (e.g., hexane). | To separate the unsaponifiable fraction containing the sterols from the aqueous phase. |

| 3. Washing | The combined organic extracts are washed with water or a saline solution. | To remove residual alkali and other water-soluble impurities. |

| 4. Drying | The washed organic extract is dried over an anhydrous salt (e.g., sodium sulfate). | To remove any remaining water from the organic solvent. |

| 5. Evaporation | The solvent is evaporated under a stream of nitrogen. | To concentrate the extracted analytes prior to analysis. |

Derivatization Techniques (e.g., Trimethylsilyl Ether Derivatives) for GC Analysis

For the analysis of this compound by Gas Chromatography (GC), a derivatization step is typically necessary. researchgate.net This process chemically modifies the analyte to increase its volatility and thermal stability, making it more suitable for GC analysis. research-solution.com The most common derivatization method for sterols and their oxidation products is the formation of trimethylsilyl (TMS) ether derivatives. researchgate.nettcichemicals.com

Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are frequently used. restek.com These reagents react with the hydroxyl groups present on the sterol molecule to form TMS ethers. tcichemicals.com The addition of a catalyst, like trimethylchlorosilane (TMCS), can enhance the reactivity of the silylation reagent, especially for sterically hindered hydroxyl groups.

The derivatization reaction conditions, including the choice of reagent, solvent, temperature, and reaction time, must be carefully optimized to ensure complete derivatization and avoid the formation of side products. researchgate.net For example, a common procedure involves incubating the dried extract with a mixture of BSTFA and TMCS (often in a 99:1 ratio) in a solvent like pyridine (B92270) at a specific temperature (e.g., 60-75°C) for a set duration. restek.com

The resulting TMS ether derivatives of this compound are more volatile and exhibit improved chromatographic behavior, leading to sharper peaks and better separation in the GC column. research-solution.com The mass spectra of these derivatives often show characteristic fragmentation patterns that are useful for identification and quantification by mass spectrometry (MS). researchgate.net

Table 2: Common Silylation Reagents and Conditions for Sterol Analysis

| Reagent | Catalyst (if any) | Typical Conditions | Target Functional Groups |

| BSTFA | TMCS | 60-75°C for 30-60 min | Alcohols, phenols, carboxylic acids |

| MSTFA | TMCS | 60-75°C for 30-60 min | Alcohols, phenols, carboxylic acids |

| TMSI | None | Room temperature to 60°C | Selective for hydroxyl groups |

| HMDS + TMCS | Pyridine | 60°C for 60 min | Hydroxyl groups |

Method Validation and Quality Control in this compound Analysis

Method validation is a critical process to ensure that an analytical method for quantifying this compound is reliable, accurate, and fit for its intended purpose. elementlabsolutions.comdemarcheiso17025.com A comprehensive validation process typically evaluates several key parameters as outlined by international guidelines. ich.org

Key Validation Parameters:

Specificity/Selectivity: This parameter ensures that the analytical method can accurately measure this compound without interference from other components in the sample matrix, such as other sterols, impurities, or degradation products. elementlabsolutions.comedqm.eu

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of this compound over a specified range. mdpi.com This is typically assessed by analyzing a series of standards at different concentrations and evaluating the coefficient of determination (R²) of the resulting calibration curve. mdpi.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. elementlabsolutions.com It is often determined by performing recovery studies, where a known amount of this compound is added (spiked) into a blank matrix and the percentage of the analyte recovered by the method is calculated. iosrphr.org

Precision: Precision measures the degree of agreement among a series of measurements from the same homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ich.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ich.orgiosrphr.org The LOQ is often determined as the concentration where the signal-to-noise ratio is approximately 10:1. ich.org

Robustness: This parameter assesses the method's reliability when subjected to small, deliberate variations in analytical parameters, such as changes in mobile phase composition, temperature, or flow rate. ich.org

Quality Control (QC) procedures are essential for the routine use of a validated method to ensure the ongoing reliability of the results. who.intiwlearn.net This involves the regular analysis of quality control samples, which are samples with known concentrations of this compound (e.g., low, medium, and high concentrations). who.int The results of these QC samples are monitored over time using control charts to detect any trends or deviations that may indicate a problem with the analytical system. ssoar.info Adherence to a robust quality control program provides confidence that the reported this compound concentrations are accurate and reliable. who.intcumulusquality.com

Table 3: Example of Method Validation Results for a Sterol Analysis Method

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (R²) | ≥ 0.995 | 0.998 |

| Accuracy (% Recovery) | 85-115% | 90.8% - 113.2% nih.gov |

| Precision (Intra-assay %CV) | ≤ 15% | 3.82% - 10.52% nih.gov |

| Precision (Inter-assay %CV) | ≤ 15% | 3.71% - 4.16% nih.gov |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL nih.gov |

Cellular and Molecular Biological Effects of 7 Ketocampesterol

Effects on Cellular Proliferation and Viability

The influence of 7-Ketocampesterol on the proliferation and viability of cells has been a key area of investigation, particularly in the context of cancer cell lines.

Studies have demonstrated that this compound can reduce cell proliferation in human intestinal carcinoma (HIC) cell lines. acs.orgnih.govresearchgate.net Along with 7-ketositosterol, this compound has been shown to exhibit high cytotoxic activity against these cancer cells. acs.orgnih.govresearchgate.net In experiments using the human colon adenocarcinoma cell line, Caco-2, this compound showed cytotoxic effects, particularly at higher concentrations. sciopen.com The compound is among the phytosterol oxidation products (POPs) that have demonstrated a capacity to reduce cell viability. dfg.de

The cytotoxic effects of this compound are dose-dependent. acs.orgnih.gov Research on Caco-2 cells indicated that while concentrations below 60 μmol/L had minimal impact on cell viability, higher concentrations led to a significant decrease. sciopen.com Specifically, after a 48-hour treatment, cell viability was reduced to 85.5% at a concentration of 60 μmol/L and to 73.9% at 90 μmol/L. sciopen.com This demonstrates a clear relationship between the concentration of this compound and its impact on cell survival.

Table 1: Effect of this compound on Caco-2 Cell Viability This interactive table summarizes the dose-dependent effects of this compound on the viability of Caco-2 cells after 48 hours of treatment.

| Concentration (μmol/L) | Cell Viability (%) | Cytotoxic Effect |

| < 60 | > 90% | Minimal |

| 60 | 85.5% | Significant |

| 90 | 73.9% | Significant |

Data sourced from a study on the cytotoxic effects of 7-ketophytosterols on Caco-2 cells. sciopen.com

Modulation of Cell Proliferation in Specific Cell Lines (e.g., Human Intestinal Carcinoma Cells)

Induction of Apoptosis and Cell Cycle Modulation

Beyond simply reducing cell numbers, this compound actively influences the cellular machinery that governs programmed cell death (apoptosis) and the cell division cycle.

This compound has been found to induce apoptosis in human intestinal carcinoma cells. acs.orgnih.gov This process is mediated through the activation of key proteins in the apoptotic cascade. One of the primary mechanisms is the enhancement of caspase-3 activity. acs.orgnih.govresearchgate.net Caspase-3 is a critical executioner caspase in the apoptotic pathway. mdpi.com The compound also exerts its effect through the modulation of Bcl-2, an anti-apoptotic protein. acs.orgnih.govresearchgate.net By down-regulating Bcl-2, this compound shifts the cellular balance towards apoptosis. acs.orgnih.gov The cleavage of Bcl-2 by caspase-3 can promote the release of cytochrome c from mitochondria, creating a positive feedback loop that further amplifies the apoptotic signal. nih.gov

In addition to inducing apoptosis, this compound influences the progression of the cell cycle. acs.orgnih.gov Studies on human intestinal carcinoma cells revealed that treatment with this compound leads to cell cycle arrest in the G1 phase. acs.orgnih.govresearchgate.net The G1 phase is a critical checkpoint where the cell prepares for DNA synthesis. An arrest at this stage prevents the cell from entering the S phase, where DNA replication occurs. plos.orgnih.gov Concurrently with G1 arrest, an accumulation of cells in the S phase has been observed. acs.orgnih.gov This suggests a disruption in the normal G1/S transition and potential stasis during DNA replication. nih.gov

Table 2: Effects of this compound on Cell Cycle Progression in HIC Cells This table outlines the observed effects of this compound on the cell cycle phases in human intestinal carcinoma cells.

| Cell Cycle Phase | Observed Effect | Implication |

| G1 Phase | Arrest | Prevention of entry into DNA synthesis phase. acs.orgnih.gov |

| S Phase | Accumulation | Disruption of normal DNA replication progression. acs.orgnih.gov |

Mechanisms of Apoptosis Induction by this compound (e.g., Caspase-3 Activation, Bcl-2 Modulation)

Influence on Intracellular Metabolism and Homeostasis

The biological activity of this compound extends to the regulation of intracellular metabolic processes, particularly lipid homeostasis. Lipids are crucial for cellular structure, energy regulation, and signaling, and disruptions in their metabolism can have widespread effects. nih.gov

Research using the Caco-2 cell model has shown that 7-ketophytosterols, including this compound, can significantly inhibit the transport of cholesterol. sciopen.com This suggests an interference with the normal mechanisms of cholesterol absorption and trafficking within intestinal cells. sciopen.com Furthermore, the transport of this compound itself across the Caco-2 cell monolayer appears to involve an active intake mechanism, which can be inhibited by ezetimibe (B1671841), a known inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) protein. sciopen.com This indicates that this compound may compete with cholesterol for transport via the NPC1L1 transporter. sciopen.com Proteomic studies on related compounds like 7-ketocholesterol (B24107) have shown changes in proteins involved in lipid homeostasis, fatty acid metabolism, and mitochondrial function, suggesting that mitochondria may be a key target for this class of molecules. researchgate.net

Alterations in Lipid Homeostasis within Cellular Models

Research utilizing the human intestinal Caco-2 cell line as a model for the intestinal barrier has provided insights into how this compound can alter lipid homeostasis. Studies have shown that this compound is absorbed by these cells and can influence the transport of cholesterol.

The absorption of this compound in the Caco-2 cell model is reported to be between 1.18% and 2.23%. researchgate.netsciopen.com This absorption rate is higher than that of its non-oxidized precursor, campesterol (B1663852), but lower than that of cholesterol. researchgate.netsciopen.com The transport of this compound across the Caco-2 cell monolayer appears to involve an active uptake mechanism. researchgate.net

A key protein involved in the intestinal absorption of cholesterol and phytosterols (B1254722) is the Niemann-Pick C1-Like 1 (NPC1L1) protein. researchgate.netsciopen.com The transport of 7-ketophytosterols, including this compound, in Caco-2 cells is dependent on the NPC1L1 protein. researchgate.netsciopen.com This was demonstrated by the significant inhibition of their transport when treated with ezetimibe, a known inhibitor of NPC1L1. researchgate.netsciopen.com Furthermore, it has been observed that 7-ketophytosterols can significantly inhibit the transport of cholesterol, suggesting a competitive interaction at the level of intestinal absorption. researchgate.netsciopen.com

Table 1: Absorption of this compound in Caco-2 Cell Model

| Compound | Absorption Percentage (%) | Reference |

|---|---|---|

| This compound | 1.18 - 2.23 | researchgate.netsciopen.com |

| 7-Ketositosterol | 1.16 - 1.68 | researchgate.netsciopen.com |

| Cholesterol-d7 | Higher than 7-ketophytosterols | researchgate.net |

| Parent Phytosterols | Lower than 7-ketophytosterols | researchgate.net |

Changes in Protein Expression Profiles Induced by this compound (Proteomic Analysis)

Proteomic analysis, the large-scale study of proteins, helps in identifying and quantifying the changes in protein expression in response to a specific stimulus. While direct proteomic studies on this compound are limited, research on closely related sterol oxidation products (SOPs) in Caco-2 cells provides valuable insights into the potential protein expression changes induced by this compound.

A study comparing the effects of 7-ketostigmasterol (B1255725) and 7-ketocholesterol revealed that these compounds induce differential changes in the proteome of Caco-2 cells. researchgate.net 7-ketocholesterol was found to significantly alter the expression of proteins involved in several key cellular processes. researchgate.net These include lipid homeostasis, vesicle trafficking, fatty acid metabolism, and cell proliferation. researchgate.net In contrast, 7-ketostigmasterol was shown to induce an inflammatory response and alter proteins participating in the immune response, affecting different proteins than 7-ketocholesterol. researchgate.net

Given the structural similarity of this compound to these compounds, it is plausible that it also modulates the expression of proteins in similar functional categories.

Table 2: Protein Functional Categories Affected by Related Sterol Oxidation Products in Caco-2 Cells

| Functional Category | Compound Studied | Reference |

|---|---|---|

| Lipid Homeostasis & Metabolism | 7-Ketocholesterol | researchgate.net |

| Vesicle Trafficking | 7-Ketocholesterol | researchgate.net |

| Mitochondrial Function | 7-Ketocholesterol | researchgate.net |

| Inflammation & Immune Response | 7-Ketostigmasterol | researchgate.net |

| Cell Cycle & Proliferation | 7-Ketocholesterol | researchgate.net |

Impact on Mitochondrial Function and Membrane Composition

Mitochondria are central to cellular energy metabolism and are also key regulators of cell death pathways. Evidence from studies on related oxysterols suggests that mitochondria are a primary target for the cytotoxic effects of sterol oxidation products. researchgate.net

Exposure of Caco-2 cells to 7-ketocholesterol has been shown to negatively affect mitochondrial integrity and function. researchgate.net In other cell types, such as PC12 cells, 7-ketocholesterol induces mitochondrial dysfunction characterized by a decrease in the mitochondrial transmembrane potential, the release of cytochrome c into the cytosol, and an increase in the formation of reactive oxygen species (ROS). These events are hallmarks of the intrinsic pathway of apoptosis.

Cellular Inflammatory Responses to this compound Exposure

The intestinal epithelium plays a critical role in mediating the body's response to dietary components. Pro-inflammatory effects of 7-ketophytosterols have been reported in Caco-2 cells. researchgate.netresearchgate.net Studies investigating the inflammatory potential of these compounds have looked at the expression of key inflammatory markers.

Research on 7-ketosterol-mediated stress in Caco-2 cells has demonstrated the induction of inflammatory responses. researchgate.netsciopen.comjst.go.jp A comparative study indicated that 7-ketostigmasterol exhibited a higher inflammatory potential than 7-ketocholesterol in this cell model. researchgate.net The inflammatory response is often mediated by the secretion of cytokines, which are signaling molecules that regulate inflammation. In various models of intestinal inflammation using Caco-2 cells, the production of interleukins such as IL-6 and IL-8, as well as prostaglandin (B15479496) E2 (PGE-2), are common markers of an inflammatory response. nih.gov It is plausible that exposure to this compound could trigger a similar inflammatory cascade in intestinal epithelial cells.

Table 3: Common Inflammatory Markers in Caco-2 Cell Models

| Inflammatory Marker | Function | Reference |

|---|---|---|

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | nih.gov |

| Interleukin-8 (IL-8) | Pro-inflammatory cytokine (chemokine) | nih.gov |

| Prostaglandin E2 (PGE-2) | Lipid mediator of inflammation | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | nih.gov |

| Interferon-gamma (IFN-γ) | Pro-inflammatory cytokine | nih.gov |

Absorption, Metabolism, and Transport of 7 Ketocampesterol in Biological Systems

Gastrointestinal Absorption Mechanisms

The intestinal epithelium serves as the primary site for the absorption of dietary lipids, including phytosterols (B1254722) and their oxidation products like 7-Ketocampesterol. In vitro models, particularly the Caco-2 cell line, have been instrumental in elucidating the mechanisms governing its uptake.

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates in culture to form a polarized monolayer that structurally and functionally resembles the absorptive enterocytes of the small intestine. cytion.comnih.gov This makes it a valuable in vitro model for studying the intestinal transport of various compounds, including this compound. cytion.comnih.gov

Studies using Caco-2 cell monolayers have demonstrated that this compound is absorbed, with absorption percentages ranging from 1.18% to 2.23%. sciopen.comresearchgate.netresearchgate.net This model allows for the investigation of transport kinetics and the identification of specific proteins involved in the absorption process. nih.govnih.gov The cells form tight junctions and develop microvilli, mimicking the intestinal barrier and enabling the study of both transcellular and paracellular transport pathways. cytion.commedtechbcn.com

The Niemann-Pick C1-Like 1 (NPC1L1) protein is a key transporter located in the epithelial cells of the small intestine, playing a crucial role in the absorption of dietary cholesterol and phytosterols. researchgate.netpatsnap.com Research has shown that the transport of this compound is dependent on the NPC1L1 protein. sciopen.comresearchgate.net

The involvement of NPC1L1 in this compound uptake is further substantiated by inhibition studies. Ezetimibe (B1671841), a known inhibitor of the NPC1L1 transporter, has been shown to significantly reduce the transport of 7-ketophytosterols, including this compound, across Caco-2 cell monolayers. sciopen.comresearchgate.netresearchgate.net This indicates that NPC1L1 is a primary pathway for the intestinal absorption of this compound. sciopen.comresearchgate.netresearchgate.netresearchgate.net By blocking NPC1L1, ezetimibe effectively reduces the amount of cholesterol and related sterols entering the bloodstream from the diet. patsnap.com

Investigations into the transport of this compound across Caco-2 cell monolayers have revealed a bidirectional process, with movement occurring from the apical (luminal) to the basolateral (blood) side and vice versa. sciopen.comresearchgate.net However, the transport is not symmetrical.

The apparent permeability (Papp) of this compound from the basolateral to the apical direction is approximately 0.55-fold of that in the apical to basolateral direction. sciopen.comresearchgate.netresearchgate.net This suggests a net active uptake of this compound from the intestinal lumen into the cells. sciopen.comresearchgate.netresearchgate.net The data indicates that while there is an efflux mechanism, the influx process mediated by transporters like NPC1L1 is more dominant, leading to the net absorption of the compound.

Studies comparing the absorption of this compound to its parent compound, campesterol (B1663852), and to cholesterol have yielded interesting findings. The absorption of this compound in the Caco-2 model is higher than that of its parent phytosterol, campesterol. sciopen.comresearchgate.netresearchgate.net However, its absorption is lower than that of cholesterol. sciopen.comresearchgate.netresearchgate.net

In rat models, the lymphatic absorption rate of campesterol oxidation products (15.9%) was found to be higher than that of campesterol (5.5%) and sitosterol (B1666911) oxidation products (9.1%). dfg.de This suggests that the oxidation of campesterol to this compound may enhance its intestinal uptake compared to the unoxidized form.

Table 1: Comparative Absorption of Sterols in Caco-2 Cell Model

| Compound | Absorption Percentage (%) |

|---|---|

| This compound | 1.18 - 2.23 |

| 7-Ketositosterol | 1.16 - 1.68 |

| Parent Phytosterols | Lower than this compound |

| Cholesterol-d7 | Higher than this compound |

Source: sciopen.comresearchgate.netresearchgate.net

Bidirectional Transport Dynamics of this compound across Cell Monolayers

Systemic Distribution and Tissue Accumulation

Following absorption from the gastrointestinal tract, this compound enters the systemic circulation and is distributed to various tissues. Its presence and concentration in plasma and serum are influenced by both dietary intake and potential endogenous formation.

This compound has been identified and quantified in human plasma and serum. researchgate.net It is considered one of the two dominant oxyphytosterols found in human plasma, the other being 7-ketositosterol. researchgate.net The origins of these compounds in plasma are thought to be from both dietary sources and in vivo formation. researchgate.netresearchgate.net

Studies have shown that dietary intake of phytosterol oxidation products, including this compound, can lead to an increase in their serum concentrations. In a dose-response study, serum concentrations of total phytosterol oxidation products increased with rising dietary intake, reaching a plateau at doses above 15 mg/day. mdpi.com However, even at high intakes, the serum concentrations of phytosterol oxidation products remained below those of cholesterol oxidation products. mdpi.com

The concentrations of this compound and other phytosterol oxidation products in plasma and tissues can vary. For instance, in animal studies where phytosterol oxidation products were administered, the levels of campesterol oxidation products were higher in plasma compared to sitosterol oxidation products. dfg.de This suggests a differential distribution and metabolism of these compounds. dfg.de The correlation between plasma levels of phytosterols and their oxidation products is generally weak, which may point towards endogenous formation of these oxidized compounds within tissues. dfg.de

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-Ketositosterol |

| Campesterol |

| Cholesterol |

| Sitosterol |

| Stigmasterol (B192456) |

| Sitostanol |

| Campestanol |

| 7α-hydroxycholesterol |

| 7β-hydroxycholesterol |

| 7-ketocholesterol (B24107) |

| 5α,6α-epoxycholesterol |

| 5β,6β-epoxycholesterol |

| Sitostanetriol |

| 7α-hydroxy-campesterol |

| 7β-hydroxy-campesterol |

| 7α-hydroxy-sitosterol |

| 7β-hydroxy-sitosterol |

| Ezetimibe |

| Glucose |

| Testosterone |

| Salicylic acid |

| Urea |

| Hippurate |

| Papain |

| Bromelain |

| Trypsin |

| Chymotrypsin |

| Fluorescein |

| DL-Methionine |

| Glutathione |

| Methionine |

Tissue-Specific Distribution and Accumulation Patterns (e.g., Liver, Brain)

Following absorption, this compound, a prominent phytosterol oxidation product (POP) found in foods, is distributed to various tissues, including the liver and brain. rug.nlresearchgate.net Studies in animal models have demonstrated the presence of this compound and other oxyphytosterols in these organs. rug.nl

Research involving hamsters fed a diet containing a mixture of phytosterol oxidation products showed that these compounds were detectable in the liver, kidneys, heart, and aorta. dfg.de A notable observation from these studies is the discrepancy between the composition of POPs in the diet versus in the plasma and tissues. While 7-keto derivatives like this compound are often the most abundant POPs in the diet, their concentrations in plasma are typically very low. researchgate.netdfg.de Instead, their reduced forms, such as 7-hydroxy derivatives, are more prominent in the plasma and liver. researchgate.netdfg.de

This distribution pattern suggests that this compound is rapidly and extensively metabolized after absorption, primarily through reduction reactions. In one study, while 7-ketosterol was the most abundant oxysterol in the feed, 7α-hydroxyphytosterol and 7β-hydroxyphytosterol were found in greater concentrations in the liver of mice. researchgate.net This indicates a significant first-pass metabolism in the liver, converting the keto form into its corresponding hydroxy derivatives. The presence of these metabolites has also been confirmed in brain tissue. rug.nl

The following table summarizes findings on the distribution of phytosterol oxidation products in different tissues from a study on hamsters.

| Tissue | Major Phytosterol Oxidation Products Detected | Key Finding |

| Diet | 7-Keto-sitosterol (dominant) | The initial source contains high levels of the keto-derivative. |

| Plasma | 7α- and 7ß-hydroxy-derivatives | Dominated by reduced forms, indicating in vivo conversion. dfg.de |

| Liver | 7α- and 7ß-hydroxy-derivatives, 5,6α- and 5,6ß-epoxides | Shows a diverse profile of metabolites, with very low levels of the original 7-keto form. dfg.de |

This interactive table is based on data reported in feeding studies with hamsters, illustrating the metabolic fate of dietary phytosterol oxidation products.

Metabolic Transformations of this compound

Enzymatic and Non-Enzymatic Reduction of this compound to Hydroxycampesterol Derivatives

The primary metabolic transformation of this compound in the body is its reduction to the corresponding 7-hydroxycampesterol epimers (7α-hydroxycampesterol and 7β-hydroxycampesterol). This conversion can occur through both enzymatic and non-enzymatic pathways. rug.nlscispace.com The low plasma and tissue levels of this compound relative to its high dietary intake strongly support its efficient in vivo reduction. dfg.de

Enzymatic Reduction: Enzymatic pathways are significant in the reduction of this compound. While the specific enzymes responsible for reducing this phytosterol have not been definitively identified in all tissues, liver enzymes are known to play a crucial role. One potential candidate is the family of aldehyde oxidases, which are known to reduce a variety of N-oxides and other compounds. nih.gov These enzymes, found in the liver cytosol, can facilitate reduction under anaerobic conditions. nih.gov

Non-Enzymatic Reduction: Non-enzymatic reduction mechanisms also contribute to the conversion of this compound. One proposed pathway involves catalysis by the heme group of proteins like catalase, in the presence of a reduced flavin such as FAD (flavin-adenine dinucleotide) and a reduced pyridine (B92270) nucleotide (NADH or NADPH). nih.gov This type of reaction, demonstrated for other N-oxide compounds, suggests a plausible non-enzymatic route for the reduction of the ketone group on the sterol ring. nih.gov

The reduction process is a critical detoxification step, as the resulting hydroxy derivatives may have different biological activities compared to the parent keto compound.

Potential for Esterification of this compound in Cellular Contexts

Beyond reduction, this compound has the potential to undergo esterification, a process where a fatty acid is attached to the sterol molecule, allowing it to be stored in lipid droplets within cells. This reaction is primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). nih.govnih.gov

Studies have shown that the related compound, 7-ketocholesterol, is a substrate for ACAT, leading to the formation of 7-ketocholesteryl esters in macrophage cells. nih.gov Mammals have two forms of this enzyme, ACAT-1 and ACAT-2. nih.gov ACAT-2 is expressed predominantly in the liver and small intestine, tissues that are highly relevant for the metabolism of dietary lipids and sterols. nih.gov Both ACAT-1 and ACAT-2 have been shown to catalyze the esterification of various oxysterols, indicating a broad substrate specificity that likely includes this compound. nih.govscispace.com

The esterification of phytosterols and their oxidized products can influence their metabolic fate. For instance, the esterification of stigmasterol was found to limit its thermal degradation. nih.gov While some phytosterols can inhibit ACAT activity, campesterol itself has been reported to potentially increase the activity of this enzyme. researchgate.net The esterification of this compound by ACAT would represent a significant cellular metabolic pathway, sequestering the molecule into a storage form and potentially altering its biological impact. nih.gov

Strategies for Modulating 7 Ketocampesterol Levels in Research Contexts

Food Processing and Formulation Interventions to Reduce 7-Ketocampesterol Formation

The formation of this compound is a common consequence of processing foods that contain its parent compound, campesterol (B1663852). researchgate.net This transformation is primarily an oxidative process, influenced by factors like heat, light, and the presence of pro-oxidizing agents. mdpi.com Research has focused on mitigating the generation of these phytosterol oxidation products (POPs) to maintain the quality and integrity of food products. nih.gov

The addition of antioxidants is a primary strategy to prevent the oxidation of phytosterols (B1254722) like campesterol. nih.gov Antioxidants function by interrupting the free radical chain reactions that lead to the formation of 7-keto derivatives. mdpi.com Various natural and synthetic antioxidants have been evaluated for their efficacy.

Research has shown that tocopherols (B72186) (forms of Vitamin E) are effective at protecting campesterol and β-sitosterol from oxidation. researchgate.net Studies comparing different antioxidants have found that natural tocopherols can exhibit higher antioxidant activity than synthetic options like butylated hydroxytoluene (BHT) under certain heating conditions. researchgate.net Furthermore, ethanolic extracts from sources like raspberry, black currant, and tomato seeds have demonstrated a protective effect against the formation of phytosterol oxides, including this compound, in peanuts. pan.olsztyn.pl In one study, black currant seed extract was found to be the most effective, significantly reducing the total amount of oxidized phytosterols. pan.olsztyn.pl Other natural compounds, including green tea catechins and quercetin, have also been noted for their ability to inhibit sterol oxidation during heating. researchgate.net

The following table summarizes findings on the effectiveness of different antioxidants in reducing phytosterol oxidation.

| Antioxidant | Food/Model System | Key Finding |

| Tocopherols (Natural) | Phytosterol model heated at 180°C | Showed higher antioxidant activity compared to BHT for protecting β-sitosterol and campesterol. researchgate.net |

| Black Currant Seed Extract | Peanuts treated with rapeseed oil | Most effective among tested seed extracts at reducing total oxyphytosterol formation from 95 µg/g to 40 µg/g. pan.olsztyn.pl |

| Green Tea Catechins, Quercetin | Cholesterol model heated at 180°C | Found to be effective in reducing cholesterol oxidation during heating. researchgate.net |

| Rutin, Sinapic Acid | Oil-in-water emulsion | Showed antioxidant activity comparable to the synthetic antioxidant TBHQ. unibo.it |

This table is for illustrative purposes and synthesizes data from multiple research contexts.

Thermal processing, such as frying and baking, is a major contributor to the generation of this compound. researchgate.netresearchgate.net The critical factors influencing the rate of formation are temperature and the duration of heating. mdpi.comhelsinki.fi Generally, oxidation reactions become more significant at temperatures above 100°C. helsinki.fi

Studies have demonstrated a direct correlation between heating temperature and the amount of phytosterol oxides formed. For example, research on various food products showed that oven heating leads to a dynamic oxidation of phytosterols, with this compound and 7-ketositosterol being major contributors to the total POP fraction. researchgate.net The rate of phytosterol oxidation was notably higher in products like French fries and fish fillets compared to noodles and minced meats when subjected to thermal treatment. researchgate.net

Minimizing processing time and using lower temperatures are effective strategies to limit the formation of this compound. researchgate.net The challenge lies in finding a balance between ensuring food safety and quality (e.g., microbial inactivation, desired sensory properties) and minimizing the generation of undesirable oxidation products. interesjournals.orgallergenbureau.net

The table below illustrates the impact of heating on the formation of this compound in a food model.

| Heat Treatment | Matrix | Concentration of this compound (ppm) |

| Initial (unheated) | Hydrogenated Canola Oil (HYCO) | Not specified/baseline |

| Heated | Hydrogenated Canola Oil (HYCO) | 200 ppm |

Data derived from a study on phytosterol oxidation during heating. umanitoba.ca

Application of Antioxidants to Mitigate this compound Generation

Experimental Approaches to Influence this compound Absorption and Metabolism

Understanding the mechanisms of this compound absorption and metabolism is crucial. Research in this area often employs in vitro models, such as Caco-2 human intestinal cells, and pharmacological agents to probe the transport pathways.

Ezetimibe (B1671841) is a drug known to inhibit the absorption of dietary and biliary cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine. jst.go.jpnih.gov Research has confirmed that this mechanism of action extends to phytosterols and their oxidation products.

Studies using Caco-2 cell models have shown that Ezetimibe significantly inhibits the transport of 7-ketophytosterols, including this compound. sciopen.comresearchgate.net This finding strongly indicates that the absorption of this compound is dependent on the NPC1L1 transport protein. sciopen.comsciopen.com In these experiments, the addition of Ezetimibe markedly decreased the apparent permeability (Papp) of this compound across the Caco-2 cell monolayer, confirming its inhibitory effect on the active intake mechanism. researchgate.netsciopen.com

| Experimental Condition | Target Compound | Effect of Ezetimibe |

| Caco-2 Cell Model | This compound | Significantly decreased the apparent permeability (Papp) from the apical to basolateral side, inhibiting transport. sciopen.com |

| Caco-2 Cell Model | 7-Ketositosterol | Significantly decreased the apparent permeability (Papp) from the apical to basolateral side, inhibiting transport. sciopen.com |

| Caco-2 Cell Model | Cholesterol-d7 | Decreased the apparent permeability (Papp), serving as a positive control for NPC1L1 inhibition. sciopen.com |

This table summarizes the inhibitory effect of Ezetimibe on sterol transport in an in vitro model.

The bioaccessibility and subsequent absorption of this compound can be influenced by the composition of the food matrix and the presence of other dietary components. Bioaccessibility refers to the fraction of a compound that is released from the food matrix in the gastrointestinal tract and becomes available for absorption. frontiersin.org

The presence of unoxidized phytosterols can affect the absorption of their oxidized counterparts. For instance, one study noted that consumption of plant stanols (saturated phytosterols) was associated with decreased plasma concentrations of this compound. nih.gov This suggests a competitive interaction at the level of intestinal absorption. The micellarization process in the gut is a critical step for the absorption of lipophilic compounds like sterols. Phytosterols are known to displace cholesterol from these micelles, thereby reducing its absorption; a similar competitive mechanism may apply to their oxidized forms. unibo.it

Furthermore, the formulation of functional foods can impact the release and availability of these compounds. The use of encapsulation technologies, such as maltodextrin, can alter the bioaccessibility of co-ingested compounds. researchgate.net While specific studies on how dietary fibers or other components directly modulate this compound absorption are less common, the general principles of lipid absorption suggest that factors altering micelle formation and stability would play a significant role.

Pharmacological Inhibition of 7-Ketophytosterol Transport (e.g., Ezetimibe)

Methodological Considerations for Preventing Artifactual this compound Formation During Sample Handling and Analysis

The accurate quantification of this compound in food or biological samples is challenging due to its low concentration and the risk of its artificial formation during the analytical process. unav.edu Since the parent compound, campesterol, is often present in much higher concentrations, its oxidation during sample preparation can lead to erroneously high measurements of this compound. mdpi.com

Several steps in the analytical procedure are particularly vulnerable to artifact generation. These include lipid extraction, saponification (to hydrolyze sterol esters), and purification. helsinki.fiunav.edu Exposure to heat, light, and oxygen during these stages must be minimized. mdpi.com

Key strategies to prevent artifactual formation include:

Direct Saponification: This method, which involves adding the alkaline medium directly to the food sample, can reduce artifact formation compared to methods that start with a separate lipid extraction step. helsinki.fi

Use of Protective Atmospheres: Performing steps like hydrolysis and derivatization under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation. innocua.net

Avoiding High Temperatures: Evaporation steps should be conducted at low temperatures. unav.edu Cold saponification is preferred over hot saponification. researchgate.net

Addition of Antioxidants: Adding antioxidants like BHT to the solvents during extraction can help protect the sample from oxidation. researchgate.net

Prompt Analysis: Separating the oxidized sterols from the unoxidized sterols immediately after hydrolysis and before derivatization can minimize the chance for the parent compound to oxidize. innocua.net

Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are standard for quantifying phytosterol oxides, but they typically require a derivatization step which can be another source of artifacts. nih.gov Liquid chromatography-mass spectrometry (LC-MS) offers an alternative that may simplify sample preparation by eliminating the need for derivatization. nih.gov

Future Directions and Emerging Research Avenues for 7 Ketocampesterol

Elucidation of Novel Enzymatic Pathways Governing 7-Ketocampesterol Metabolism in Various Organisms

The metabolic fate of this compound once ingested is largely uncharted territory. While its formation is often linked to non-enzymatic autoxidation, its metabolism within organisms is presumed to be governed by specific enzymatic pathways. slu.sewikipedia.orglibretexts.org Future research must prioritize the identification and characterization of these enzymes.

Key Research Objectives:

Identification of Reductases and Hydroxylases: Drawing parallels from cholesterol metabolism, where 7-ketocholesterol (B24107) is reduced to 7β-hydroxycholesterol by enzymes like 11β-hydroxysteroid dehydrogenase type 1, a primary goal is to identify analogous enzymes that act on this compound. hmdb.ca Investigating the role of sterol 27-hydroxylase in initiating the degradation of this compound into more polar metabolites is also a promising avenue. hmdb.ca

Hepatic Metabolism: The liver is a central site for xenobiotic and sterol metabolism. hmdb.ca Studies are needed to trace the transformation of this compound within hepatocytes, exploring its potential conversion to hydroxy-derivatives, bile acids, or other metabolites.

Comparative Metabolomics: Examining the metabolic pathways in different organisms (e.g., rodents, swine, and humans) and even within different cell types (e.g., enterocytes, hepatocytes) will provide a broader understanding of its systemic processing and potential species-specific differences.

Research in this area will be fundamental to understanding the clearance rate, potential for bioaccumulation, and the formation of downstream metabolites that may possess their own distinct biological activities.

Advanced Omics-Based Studies (e.g., Transcriptomics, Metabolomics) to Delineate this compound-Induced Cellular Reprogramming

To understand the cellular impact of this compound exposure, a systems-biology approach is essential. Advanced omics technologies, such as transcriptomics and metabolomics, offer a powerful lens to view the global changes within a cell, providing an unbiased, functional readout of its physiological state. wikipedia.orgmetabolon.com

Transcriptomics: This approach can reveal which genes and signaling pathways are activated or suppressed upon exposure to this compound. Based on studies of similar oxysterols, key areas of investigation would include genes related to inflammation, cell cycle control, apoptosis, oxidative stress (like the Nrf2 pathway), and lipid metabolism. researchgate.netnih.gov

Metabolomics: As the "systematic study of the unique chemical fingerprints that specific cellular processes leave behind," metabolomics can identify comprehensive changes in the metabolite profile of a cell or tissue. wikipedia.org This can uncover alterations in central carbon metabolism, amino acid pathways, or lipid profiles that are perturbed by this compound. nih.govnih.gov

Proteomics: Complementing the other omics fields, proteomics can identify changes in protein expression, confirming that transcript-level changes translate to functional proteins. Studies on 7-ketocholesterol have already used proteomics to link its effects to mitochondrial function and inflammation in intestinal cells. researchgate.net

Integrating these omics datasets will be crucial for building a comprehensive model of this compound-induced cellular reprogramming, moving beyond single-endpoint assays to a holistic understanding of its biological impact.

Table 1: Potential Cellular Pathways for Omics-Based Investigation of this compound

| Pathway/Process | Rationale for Investigation | Relevant Omics Approach | Supporting Evidence |

|---|---|---|---|

| Inflammatory Signaling | Related oxysterols are known to be pro-inflammatory. | Transcriptomics, Proteomics | researchgate.netnih.gov |

| Cell Cycle & Proliferation | Oxidized sterols can impact cell viability and division. | Transcriptomics, Metabolomics | nih.govnih.gov |

| Apoptosis | Cytotoxicity and induction of programmed cell death is a known effect of high oxysterol concentrations. | Proteomics, Metabolomics | researchgate.netnih.gov |

| Oxidative Stress Response (e.g., Nrf2) | As an oxidation product, it may induce cellular defense mechanisms against oxidative stress. | Transcriptomics, Proteomics | nih.gov |

| Lipid & Cholesterol Homeostasis | Structurally similar to cholesterol, it likely interacts with pathways for cholesterol transport and synthesis. | Transcriptomics, Metabolomics | researchgate.netsciopen.com |

| Mitochondrial Function | Mitochondria are central to metabolism and a target for oxysterol-induced stress. | Proteomics, Metabolomics | researchgate.net |

Development of Refined In Vitro and In Vivo Models for Mechanistic Investigations of this compound

Progress in understanding the mechanisms of action of this compound is contingent on the availability of robust and relevant experimental models. While foundational work has been done, the development of more sophisticated models is a key future step.

In Vitro Models: The Caco-2 human intestinal cell line has been a workhorse for studying the absorption and transport of 7-ketophytosterols. researchgate.netsciopen.comresearchgate.net Future refinements could include:

Co-culture Systems: Developing models that include other intestinal cell types (e.g., mucus-producing goblet cells) to better simulate the gut epithelium.

Gene-Editing: Using CRISPR-Cas9 to knock out or overexpress specific transporter proteins (e.g., NPC1L1) or metabolic enzymes in cell lines like Caco-2 or HepG2 (liver cells) to precisely determine their role in this compound transport and metabolism. researchgate.netsciopen.com

Organ-on-a-Chip: Employing microfluidic devices that model human organs, such as a "gut-on-a-chip," to study absorption and metabolism in a more physiologically relevant dynamic environment.

In Vivo Models: Animal models are indispensable for understanding systemic effects.

Transgenic Models: Utilizing knockout or humanized mouse models related to lipid metabolism (e.g., ApoE-deficient mice, LDL receptor-deficient mice) can help elucidate the role of this compound in the context of diseases like atherosclerosis. ejmanager.comuni-bonn.de

Isotope Tracing: Administering stable isotope-labeled this compound to animals will allow for precise tracking of its absorption, distribution to various tissues, metabolic conversion, and excretion, providing definitive data on its bioavailability and fate. dfg.de

These advanced models will enable researchers to ask more specific mechanistic questions and to better translate findings to human physiology.

Exploration of Synergistic or Antagonistic Interactions between this compound and Other Bioactive Lipids or Phytochemicals

Potential Interacting Compounds for Future Study:

Other Oxysterols: Research on 7-ketostigmasterol (B1255725) showed it could reduce the cytotoxicity of 7-ketocholesterol, demonstrating a clear antagonistic interaction. nih.gov Similar studies are needed to see if this compound antagonizes or synergizes with other common oxysterols.

Parent Phytosterols (B1254722): Investigating how the presence of unoxidized campesterol (B1663852) or β-sitosterol influences the absorption and cellular effects of this compound is essential for understanding the impact of consuming phytosterol-enriched foods.

Bioactive Lipids: Foods rich in phytosterols are often also sources of other bioactive lipids, like omega-3 fatty acids. unibo.it Research should explore whether these lipids can mitigate or exacerbate the cellular effects of this compound, for example, by altering membrane fluidity or inflammatory responses. rsc.org

Dietary Phytochemicals: The vast array of antioxidant phytochemicals in the diet (e.g., tocopherols (B72186), polyphenols, carotenoids) could potentially counteract oxidative processes initiated by this compound or influence its metabolic pathways. nih.govnih.gov

Systematic studies using combination assays are needed to map these complex interactions, which will be vital for providing nuanced dietary advice and for evaluating the safety and efficacy of functional foods. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products